molecular formula C15H21N3O2 B11064994 1-Ethyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile

1-Ethyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11064994
M. Wt: 275.35 g/mol
InChI Key: MAMBWRDKCVFXDH-UHFFFAOYSA-N
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Description

1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of functional groups: The ethyl, hydroxy, methyl, oxo, and piperidinomethyl groups are introduced through various substitution and addition reactions.

    Final assembly: The nitrile group is often introduced in the final step through a cyanation reaction.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Halogenation or alkylation at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(METHYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
  • 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(ETHYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE

Uniqueness

1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to the presence of the piperidinomethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H21N3O2/c1-3-18-14(19)12(9-16)11(2)13(15(18)20)10-17-7-5-4-6-8-17/h20H,3-8,10H2,1-2H3

InChI Key

MAMBWRDKCVFXDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C#N)C)CN2CCCCC2)O

Origin of Product

United States

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